1-Phenyl-3-[2-(phenylcarbonyl)phenyl]urea
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Overview
Description
N-(2-Benzoylphenyl)-N’-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoylphenyl)-N’-phenylurea typically involves the reaction of 2-aminobenzophenone with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-aminobenzophenone and phenyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of N-(2-Benzoylphenyl)-N’-phenylurea may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoylphenyl)-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl-substituted derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-Benzoylphenyl)-N’-phenylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Benzoylphenyl)-N’-phenylurea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzoylphenyl)acetamide
- N-(2-Benzoylphenyl)oxalamate
- N1,N2-bis(2-Benzoylphenyl)oxalamide
Uniqueness
N-(2-Benzoylphenyl)-N’-phenylurea is unique due to its specific structural features, which confer distinct chemical properties and reactivity
Properties
CAS No. |
13143-05-0 |
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Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(2-benzoylphenyl)-3-phenylurea |
InChI |
InChI=1S/C20H16N2O2/c23-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)22-20(24)21-16-11-5-2-6-12-16/h1-14H,(H2,21,22,24) |
InChI Key |
RGAPSRCJSQHNJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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